5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one
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Overview
Description
5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H3BrF3NO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and trifluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one typically involves the introduction of bromine and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of 3-(trifluoromethyl)pyridine, followed by oxidation to form the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of catalysts and optimization of reaction parameters are crucial for achieving high purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate enzymatic activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-2,3-difluoropyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds .
Properties
Molecular Formula |
C6H3BrF3NO |
---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2,4H |
InChI Key |
MENDTGYVKRWRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1C(F)(F)F)Br |
Origin of Product |
United States |
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